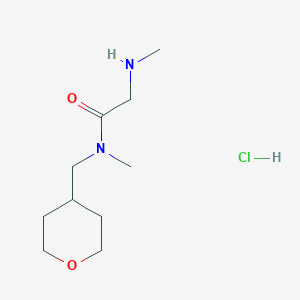

N-Methyl-2-(methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride

Description

Chemical Structure and Properties N-Methyl-2-(methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride (CAS: 1220036-56-5) is a substituted acetamide featuring:

- A central acetamide backbone.

- A methyl group and a methylamino group on the nitrogen atoms.

- A tetrahydro-2H-pyran-4-ylmethyl substituent.

- A hydrochloride salt form, enhancing solubility and stability.

Molecular Formula: C₉H₁₈ClN₃O₂

Molecular Weight: 235.71 g/mol (calculated).

Synthesis:

The compound is synthesized via a multi-step process involving:

Amide Coupling: Reacting intermediates with acetyl chloride or similar agents in polar solvents like dichloromethane (DCM) .

Salt Formation: Treatment with HCl-dioxane to yield the hydrochloride salt .

Purification: Column chromatography (e.g., EtOAc/heptane gradients) or recrystallization .

Propriétés

IUPAC Name |

N-methyl-2-(methylamino)-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-11-7-10(13)12(2)8-9-3-5-14-6-4-9;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUHWONYFZTXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)CC1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-Methyl-2-(methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacological studies. This article explores its biological activity, including antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Molecular Weight : 236.74 g/mol

- CAS Number : 1220038-95-8

- Purity : Typically around 95% .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown significant antibacterial and antifungal effects, suggesting its potential as a candidate for developing new antimicrobial agents. For example, Zhuravel et al. demonstrated that related compounds displayed substantial activity against various pathogens .

The compound's unique structural features, particularly the tetrahydro-2H-pyran moiety, suggest potential interactions with biological targets such as enzymes or receptors. Investigations have focused on its role as an antimetabolite , influencing microbial metabolic pathways. This interaction may alter the function of specific enzymes involved in critical metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpyrrolidine | Contains a pyrrolidine ring | Often used in organic synthesis |

| N,N-Dimethylacetamide | Features two methyl groups on nitrogen | Common solvent and reagent in organic reactions |

| Tetrahydropyran derivatives | Similar tetrahydro structure | Used in various synthetic applications |

The combination of a tetrahydro-pyran moiety with specific amine functionalities in this compound may offer distinct biological properties compared to these similar compounds .

Case Studies and Research Findings

- Antibacterial Activity : In vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antifungal Activity : The compound also exhibited significant antifungal effects against various strains, indicating its broad-spectrum antimicrobial potential.

- Metabolic Pathway Interaction : Studies involving enzyme assays revealed that this compound could modulate key metabolic pathways in microbial systems, leading to altered growth patterns and viability .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: The methylamino group in the target compound introduces a secondary amine, enhancing hydrogen-bonding capacity compared to simpler analogs like 2-amino-N-[(oxan-4-yl)methyl]acetamide hydrochloride . Tetrahydro-2H-pyran (THP) substituents improve metabolic stability compared to aliphatic chains (e.g., isopropyl in ) due to the oxygen atom’s electron-donating effects .

Biological Relevance :

- N-Substituted acetamides with aromatic or heterocyclic groups (e.g., pyridinyl in ) often exhibit pesticidal or antimicrobial activity, whereas THP-containing analogs may target neurological pathways .

Synthetic Complexity: The target compound requires multi-step synthesis (amide coupling, salt formation) compared to simpler analogs like 2-amino-N-[(oxan-4-yl)methyl]acetamide, which can be synthesized in fewer steps .

Q & A

Q. What are the optimal synthetic routes for N-Methyl-2-(methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride?

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclization of tetrahydropyran derivatives to form the tetrahydropyran-4-ylmethyl backbone.

- Step 2 : Introduction of the acetamide group via coupling reactions (e.g., using carbodiimide-based reagents like EDC·HCl).

- Step 3 : Methylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions.

- Step 4 : Acidification with HCl to form the hydrochloride salt. Critical parameters include solvent choice (e.g., dichloromethane for coupling reactions), temperature control (0–5°C for acid-sensitive steps), and purification via column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone structure and substitution patterns. For example, the tetrahydropyran ring protons appear as multiplet signals at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C11H22ClN2O2: 261.14 g/mol).

- HPLC-PDA : To assess purity (>98%) and detect impurities .

Q. How should researchers handle solubility challenges in aqueous buffers?

The hydrochloride salt improves water solubility. For protocols:

- Prepare stock solutions in deionized water (10–50 mM) with sonication.

- For hydrophobic assays, use co-solvents like DMSO (<5% v/v) to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data across experimental conditions?

Stability discrepancies often arise from pH, temperature, or light exposure. Methodological solutions:

- pH Stability : Perform kinetic studies in buffers (pH 2–9) with LC-MS monitoring. The compound is stable at pH 4–6 but degrades in alkaline conditions due to dehydrohalogenation .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C). Store at -20°C for long-term stability .

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or ion channels). The acetamide group forms hydrogen bonds with residues like Asp113 in µ-opioid receptors .

- MD Simulations : Assess conformational flexibility of the tetrahydropyran ring in lipid bilayers (e.g., 100-ns simulations in GROMACS) .

Q. What are the limitations of current synthetic methods, and how can they be optimized?

- Challenge : Low yield (~40%) in methylation steps due to steric hindrance.

- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Scale-Up : Transition from batch to continuous-flow reactors for improved heat/mass transfer .

Q. How to design assays for evaluating metabolic stability?

- In Vitro Hepatic Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.